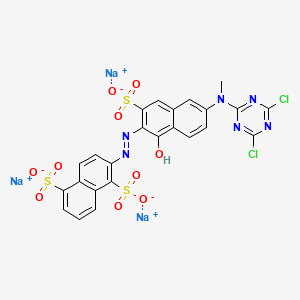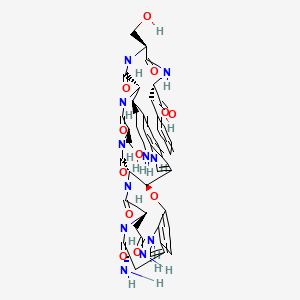
4'-Ethynyl-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Ethynyl-2’-deoxycytidine is a synthetic nucleoside analog that has garnered significant attention in the field of medicinal chemistry. This compound is particularly noted for its potential as an anticancer agent, specifically targeting hematologic malignancies such as diffuse large B-cell lymphoma and acute lymphoblastic leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-2’-deoxycytidine typically involves the modification of 2’-deoxycytidineThis can be achieved through various chemical reactions, including Sonogashira coupling, which involves the reaction of a halogenated sugar derivative with an ethynyl compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 4’-Ethynyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Ethynyl-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various modified nucleosides, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
4’-Ethynyl-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Utilized in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting hematologic malignancies.
Industry: Employed in the development of diagnostic tools and therapeutic agents
Mecanismo De Acción
The mechanism of action of 4’-Ethynyl-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it acts as a chain terminator, leading to replication fork arrest and accumulation of cells in the S-phase. This results in the induction of replicative stress and subsequent cell death. The compound requires phosphorylation by deoxycytidine kinase for its activity and is resistant to deamination by cytidine deaminase .
Comparación Con Compuestos Similares
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): Another nucleoside analog used in cancer therapy.
1-β-D-Arabinofuranosylcytosine (Cytarabine): Used in the treatment of acute myeloid leukemia.
5-Aza-2’-deoxycytidine (Decitabine): Employed in the treatment of myelodysplastic syndromes.
Uniqueness: 4’-Ethynyl-2’-deoxycytidine is unique due to its resistance to deamination and its ability to induce replicative stress more effectively than other nucleoside analogs. This makes it a promising candidate for the treatment of certain types of cancer .
Propiedades
Fórmula molecular |
C11H13N3O4 |
|---|---|
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H13N3O4/c1-2-11(6-15)7(16)5-9(18-11)14-4-3-8(12)13-10(14)17/h1,3-4,7,9,15-16H,5-6H2,(H2,12,13,17)/t7?,9-,11-/m1/s1 |
Clave InChI |
MSPJPGIGNWYLAC-MOBVGWBASA-N |
SMILES isomérico |
C#C[C@]1(C(C[C@@H](O1)N2C=CC(=NC2=O)N)O)CO |
SMILES canónico |
C#CC1(C(CC(O1)N2C=CC(=NC2=O)N)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)

![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)




![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12373873.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)


